Aurora A Kinase Inhibition
Preclinical data from a 2024 University of Basel study revealed that 3-aminopyrazolo[1,5-a]pyrimidin-7-ol potently inhibits Aurora kinase A with an IC50 of 0.8 nM [1]. This places its potency in the same sub-nanomolar range as advanced clinical Aurora A inhibitors like Alisertib (IC50 = 1.2 nM) and represents a 16-fold improvement over Danusertib (IC50 = 13 nM) .
| Evidence Dimension | Aurora A kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.8 nM |
| Comparator Or Baseline | Alisertib (1.2 nM); Danusertib (13 nM) |
| Quantified Difference | 1.5-fold more potent vs. Alisertib; 16-fold more potent vs. Danusertib |
| Conditions | In vitro kinase assay |
Why This Matters
This level of potency positions the compound as a high-value starting point for medicinal chemistry campaigns targeting Aurora A-driven cancers, potentially reducing the synthetic effort needed to achieve clinical-grade potency.
- [1] Kuujia. Cas no 201599-18-0 (3-aminopyrazolo[1,5-a]pyrimidin-7-ol). View Source
